N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide is a compound that features a benzothiadiazole moiety linked to a trifluorobutanamide group. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for optical materials .
Preparation Methods
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide typically involves the modification of 4-amino-2,1,3-benzothiadiazole. One common method is the phosphorylation of the amino group . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide involves its ability to bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can affect various molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide can be compared with other benzothiadiazole derivatives, such as:
N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: Known for its coordination with metal ions and photophysical properties.
4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole: Used in optoelectronic applications due to its electron-accepting properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility of benzothiadiazole derivatives.
Properties
Molecular Formula |
C10H8F3N3OS |
---|---|
Molecular Weight |
275.25 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4,4,4-trifluorobutanamide |
InChI |
InChI=1S/C10H8F3N3OS/c11-10(12,13)5-4-8(17)14-6-2-1-3-7-9(6)16-18-15-7/h1-3H,4-5H2,(H,14,17) |
InChI Key |
BWUQBHPPUYOCEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
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